Cas no 947602-46-2 (tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate)

Tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate is a specialized organic compound featuring a thiazole core functionalized with a formyl group at the 5-position and a tert-butyloxycarbonyl (Boc)-protected N-methylcarbamate moiety at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the formyl group offers reactivity for further derivatization, such as condensation or nucleophilic addition. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a versatile building block for medicinal chemistry and drug discovery applications.
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate structure
947602-46-2 structure
Product Name:tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate
CAS No:947602-46-2
MF:C10H14N2O3S
MW:242.294761180878
CID:4660905
Update Time:2025-10-30

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Tert-Butyl (5-Formylthiazol-2-Yl)(Methyl)Carbamate(WXC00999)
    • Tert-Butyl (5-Formylthiazol-2-Yl)(Methyl)Carbamate
    • tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate
    • Inchi: 1S/C10H14N2O3S/c1-10(2,3)15-9(14)12(4)8-11-5-7(6-13)16-8/h5-6H,1-4H3
    • InChI Key: OLXSPWBNOLKKKZ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(C1=NC=C(C=O)S1)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5

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Additional information on tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate

Comprehensive Overview of tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2)

The compound tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and carbamate functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features, including the formyl group at the 5-position of the thiazole ring, make it a versatile building block for drug discovery and development.

In recent years, the demand for tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate has surged due to its applications in the design of small-molecule inhibitors and protease inhibitors. Researchers are particularly interested in its role in targeting kinase enzymes, which are implicated in numerous diseases, including cancer and inflammatory disorders. The compound's N-methylcarbamate moiety enhances its stability and bioavailability, making it a preferred choice for structure-activity relationship (SAR) studies.

One of the most frequently searched questions in the context of this compound is: "What are the synthetic routes for tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate?" The synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole ring, followed by the introduction of the formyl group and subsequent protection with the tert-butyl moiety. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and efficiency.

Another hot topic in the scientific community is the compound's potential in green chemistry and sustainable synthesis. With increasing emphasis on environmentally friendly practices, researchers are exploring solvent-free reactions and biocatalytic methods to produce tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate with minimal waste. This aligns with the broader trend of green pharmaceuticals, which aims to reduce the environmental impact of drug manufacturing.

The compound's CAS No. 947602-46-2 is often referenced in patent literature and academic publications, highlighting its significance in intellectual property and drug development. Its inclusion in high-throughput screening libraries further underscores its utility in identifying novel therapeutic agents. As the pharmaceutical industry continues to evolve, tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate remains a key player in the quest for innovative treatments.

In conclusion, tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate (CAS No. 947602-46-2) is a multifaceted compound with broad applications in drug discovery. Its unique structural attributes, coupled with its relevance to cutting-edge research, make it a subject of ongoing interest. Whether in the context of synthetic methodology, green chemistry, or therapeutic potential, this compound exemplifies the intersection of chemistry and innovation.

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